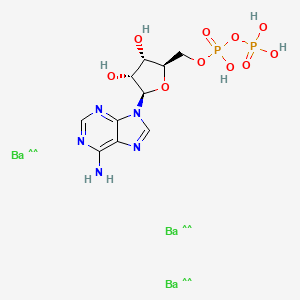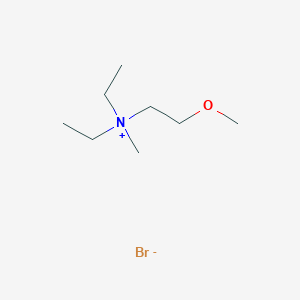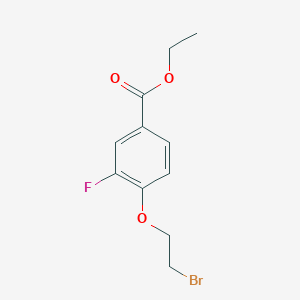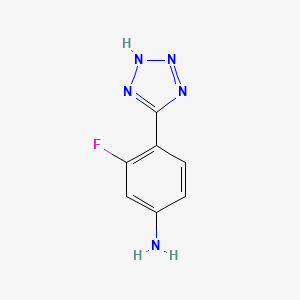
3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine
描述
3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom.
作用机制
Target of Action
The primary target of the compound 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine is the DNA Gyrase enzyme . This enzyme plays a crucial role in bacterial DNA replication, making it a common target for antibacterial agents .
Mode of Action
This compound interacts with the DNA Gyrase enzyme, inhibiting its function . This interaction disrupts the replication process of bacterial DNA, thereby inhibiting bacterial growth .
Biochemical Pathways
The action of this compound affects the DNA replication pathway in bacteria . By inhibiting the DNA Gyrase enzyme, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the cessation of bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth . By disrupting the function of the DNA Gyrase enzyme, the compound prevents the replication of bacterial DNA, thereby stopping the proliferation of the bacteria .
生化分析
Biochemical Properties
3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit DNA Gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition is achieved through binding interactions with the enzyme, leading to the disruption of bacterial DNA replication and, consequently, antibacterial activity . Additionally, this compound interacts with other proteins involved in cellular processes, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, this compound disrupts the normal function of DNA Gyrase, leading to impaired DNA replication and cell division . This disruption results in the inhibition of bacterial growth and proliferation. Furthermore, this compound has been observed to affect gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress response.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DNA Gyrase, preventing the enzyme from performing its essential function in DNA replication . This binding interaction is facilitated by the tetrazole ring and fluorine atom, which enhance the compound’s affinity for the enzyme. Additionally, this compound may inhibit other enzymes involved in cellular processes, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can exert sustained effects on cellular function, including prolonged inhibition of bacterial growth and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant toxic effects . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve optimal antibacterial activity without causing toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with DNA Gyrase is a key aspect of its metabolic role, as it influences the enzyme’s activity and, consequently, DNA replication and cellular metabolism . Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes involved in cellular processes, further contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical activity. The compound is transported across cellular membranes through specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its biochemical effects. The distribution of this compound within tissues also influences its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it interacts with DNA Gyrase and other nuclear proteins involved in DNA replication and gene expression. The subcellular localization of this compound is essential for its biochemical activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoroaniline with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, and substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for various applications .
科学研究应用
相似化合物的比较
Similar Compounds
- 3-Fluoro-4-(1H-tetrazol-5-yl)-phenylamine
- 3-Fluoro-4-(1H-tetrazol-5-yl)-morpholinophenylamine
- 3-Fluoro-4-(1H-tetrazol-5-yl)-3,3-dimethylbutanamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a fluorine atom and a tetrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other similar compounds, it may exhibit enhanced antibacterial activity and different reactivity profiles .
属性
IUPAC Name |
3-fluoro-4-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN5/c8-6-3-4(9)1-2-5(6)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLSISJWXCLYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)
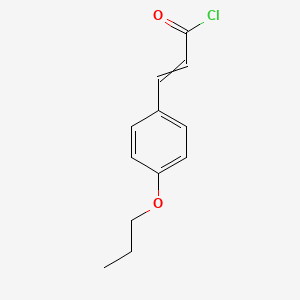
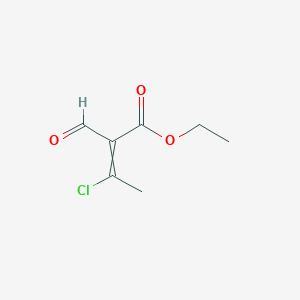
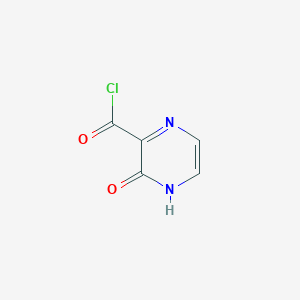

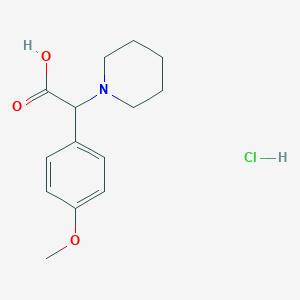
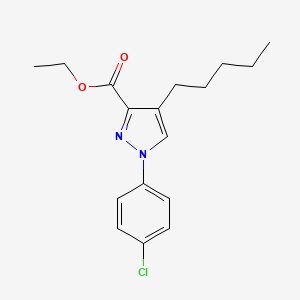
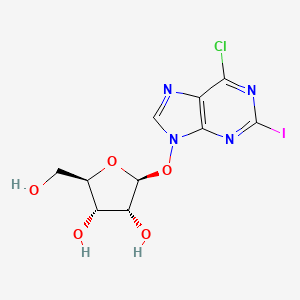
![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)
![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)

